Pyroaad-his-pro-NH2

Descripción

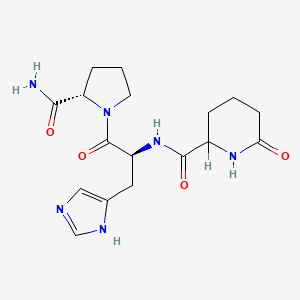

Structure

3D Structure

Propiedades

Número CAS |

57884-93-2 |

|---|---|

Fórmula molecular |

C17H24N6O4 |

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-oxopiperidine-2-carboxamide |

InChI |

InChI=1S/C17H24N6O4/c18-15(25)13-4-2-6-23(13)17(27)12(7-10-8-19-9-20-10)22-16(26)11-3-1-5-14(24)21-11/h8-9,11-13H,1-7H2,(H2,18,25)(H,19,20)(H,21,24)(H,22,26)/t11?,12-,13-/m0/s1 |

Clave InChI |

HZXIUHDRJSZYDO-SPOOISQMSA-N |

SMILES |

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CCCC(=O)N3)C(=O)N |

SMILES canónico |

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |

Sinónimos |

alpha-aminoadipic-TRH pyro(alpha-aminoadipyl)-histidyl-prolinamide pyro(alpha-aminoadipyl)-histidyl-prolinamide, (S)-isomer pyro-(alpha-aminoadipyl)-L-histidyl-L-prolinamide pyroAad-His-Pro-NH2 |

Origen del producto |

United States |

Biosynthesis and Endogenous Regulation of Trh

Precursor Processing and Enzymatic Maturation Pathways

The biosynthesis of TRH is a multi-step process that begins with the translation of the TRH gene into a large precursor protein. This precursor, known as prepro-TRH, is a 242-amino acid polypeptide in humans that contains multiple copies of the TRH progenitor sequence, -Gln-His-Pro-Gly-. wikipedia.org The human prepro-TRH contains six of these sequences, while the mouse version contains five. wikipedia.org

The maturation of prepro-TRH into biologically active TRH involves a series of post-translational modifications that occur as the precursor protein transits through the regulated secretory pathway. nih.gov The initial step takes place in the rough endoplasmic reticulum, where the signal peptide of prepro-TRH is cleaved off to form pro-TRH. oup.com

Following its transport to the trans-Golgi network, pro-TRH undergoes further processing by prohormone convertases, primarily PC1/3 and to a lesser extent, PC2. nih.govresearchgate.net These enzymes cleave pro-TRH at specific basic amino acid residues that flank the TRH progenitor sequences. wikipedia.org This cleavage results in the generation of intermediate peptides, each containing the Gln-His-Pro-Gly sequence.

Subsequent enzymatic reactions are required to produce the final, active TRH molecule. A carboxypeptidase removes the C-terminal glycine (B1666218) residue, which is then amidated by a peptidylglycine alpha-amidating monooxygenase to form the characteristic Pro-NH2 structure. wikipedia.org Simultaneously, the N-terminal glutamine is cyclized into a pyroglutamyl residue, a modification that is crucial for the biological activity and stability of TRH. oup.com This intricate enzymatic cascade ensures the precise formation of the mature TRH peptide.

Table 1: Key Enzymes in TRH Biosynthesis

| Enzyme | Role | Cellular Location |

|---|---|---|

| Signal Peptidase | Cleavage of the prepro-TRH signal peptide | Rough Endoplasmic Reticulum |

| Prohormone Convertase 1/3 (PC1/3) | Initial cleavage of pro-TRH at basic residues | Trans-Golgi Network, Secretory Granules |

| Prohormone Convertase 2 (PC2) | Secondary cleavage of pro-TRH | Secretory Granules |

| Carboxypeptidase E | Removal of C-terminal basic residues | Secretory Granules |

| Peptidylglycine alpha-amidating monooxygenase (PAM) | Amidation of the C-terminal proline | Secretory Granules |

| Glutaminyl Cyclase | Cyclization of the N-terminal glutamine | Secretory Granules |

Regulation of TRH Gene Expression and Peptide Synthesis

The expression of the TRH gene and the subsequent synthesis of the TRH peptide are tightly regulated by a complex interplay of hormonal feedback and neuronal inputs. This regulation primarily occurs in the hypophysiotropic neurons of the paraventricular nucleus (PVN) of the hypothalamus. nih.govoup.com

A primary regulatory mechanism is the negative feedback exerted by thyroid hormones. oup.com Triiodothyronine (T3), the active form of thyroid hormone, inhibits the transcription of the TRH gene in the PVN. oup.comoup.com This effect is mediated by thyroid hormone receptors, particularly the TRβ2 isoform, which bind to negative thyroid hormone response elements on the TRH gene. oup.comoup.com Consequently, high levels of circulating thyroid hormones suppress TRH synthesis, while low levels lead to an increase in TRH gene expression. oup.comnih.gov

In addition to hormonal feedback, TRH gene expression is modulated by various neuronal signals that convey information about the body's energy status and environmental conditions. nih.gov For instance, leptin, a hormone produced by adipose tissue, can stimulate TRH gene expression, linking nutritional status to thyroid function. jci.org This regulation is mediated, in part, through the activation of transcription factors such as Signal Transducer and Activator of Transcription 3 (Stat3). jci.org

Other significant inputs to TRH neurons arise from the arcuate nucleus of the hypothalamus and catecholaminergic neurons in the brainstem. nih.gov Neuropeptides such as alpha-melanocyte-stimulating hormone (α-MSH) can upregulate TRH expression, an effect involving the transcription factor cAMP response element-binding protein (CREB). jci.orgnih.gov Conversely, neuropeptide Y (NPY) and agouti-related protein (AGRP) can inhibit TRH neurons. nih.gov Furthermore, exposure to cold is a potent stimulus for TRH synthesis and release, a response mediated by catecholaminergic pathways. nih.govnih.gov

Table 2: Factors Regulating TRH Gene Expression

| Factor | Source | Effect on TRH Expression | Mediating Pathway/Transcription Factor |

|---|---|---|---|

| Thyroid Hormones (T3) | Thyroid Gland | Inhibition | TRβ2 |

| Leptin | Adipose Tissue | Stimulation | Stat3 |

| α-Melanocyte-Stimulating Hormone (α-MSH) | Arcuate Nucleus | Stimulation | CREB |

| Neuropeptide Y (NPY) | Arcuate Nucleus | Inhibition | - |

| Agouti-Related Protein (AGRP) | Arcuate Nucleus | Inhibition | - |

| Norepinephrine (B1679862) (Cold Exposure) | Brainstem | Stimulation | α-adrenergic pathways |

Cellular Localization and Storage Mechanisms

The primary site of TRH synthesis for the regulation of the HPT axis is the paraventricular nucleus (PVN) of the hypothalamus. nih.govyourhormones.info Specifically, the cell bodies of the hypophysiotropic TRH neurons are located in the medial and periventricular regions of the PVN. nih.gov After synthesis and processing, TRH is packaged into dense-core secretory granules. researchgate.net

These granules are then transported down the axons of the TRH neurons. nih.gov These axons project to the external layer of the median eminence, a specialized region at the base of the hypothalamus. nih.gov Here, the axon terminals of the TRH neurons are in close proximity to the capillaries of the hypophyseal-portal system. nih.gov This anatomical arrangement allows for the efficient release of TRH into the portal blood, which then carries it directly to the anterior pituitary gland. wikipedia.org

In addition to the PVN, TRH-synthesizing neurons are also found in other areas of the central nervous system, including the dorsomedial nucleus, lateral hypothalamus, and preoptic area. nih.gov In these extra-hypothalamic regions, TRH is thought to function as a neurotransmitter or neuromodulator, involved in processes such as arousal and appetite regulation. yourhormones.info

Mechanisms of TRH Release and Modulation in Research Models

The release of TRH from the nerve terminals in the median eminence is a regulated process, primarily triggered by the arrival of action potentials at the axon terminals. This depolarization leads to the influx of calcium ions, which in turn initiates the fusion of the TRH-containing secretory granules with the plasma membrane, releasing their contents into the portal circulation.

The activity of TRH neurons, and therefore the release of TRH, is modulated by a variety of neurotransmitters and neuropeptides. nih.gov As mentioned previously, norepinephrine plays a significant excitatory role, particularly in the response to cold. nih.gov Other factors that can influence TRH release include dopamine (B1211576) and somatostatin, which generally have an inhibitory effect. nih.gov

In research models, the administration of TRH has been shown to stimulate the synthesis and secretion of not only thyroid-stimulating hormone (TSH) but also prolactin from the anterior pituitary. mdpi.com Studies using rat pituitary cells have demonstrated that TRH treatment leads to a significant increase in prolactin mRNA expression and secretion. mdpi.com This highlights the role of TRH in regulating multiple pituitary hormones. The pulsatile nature of TRH release is critical for maintaining the responsiveness of the pituitary thyrotrophs to TSH stimulation.

Molecular Mechanisms of Trh Action

TRH Receptor Subtypes (TRH-R1, TRH-R2) and Their Characteristics

The biological effects of TRH and its analogs are mediated through two primary G protein-coupled receptors (GPCRs): TRH receptor type 1 (TRH-R1) and TRH receptor type 2 (TRH-R2). While humans express only TRH-R1, several other species, including rodents, express both subtypes. These receptors are activated by the endogenous tripeptide TRH (pGlu-His-Pro-NH2).

Receptor Structure and Ligand Binding Domains

Both TRH-R1 and TRH-R2 are class A GPCRs characterized by seven transmembrane (TM) helices connected by three intracellular and three extracellular loops. The N-terminus is located extracellularly, and the C-terminus intracellularly. The binding pocket for TRH is situated within the transmembrane bundle of the receptor.

Key residues in the binding pocket of the human TRH receptor (hTRH-R) have been identified through structural and mutagenesis studies. The pyroglutamyl (pGlu) residue of TRH interacts with residues in the receptor's binding pocket. The imidazole (B134444) ring of the histidine residue fits into a cavity formed by several tyrosine and tryptophan residues. The C-terminal prolinamide of TRH is also crucial for receptor binding and selectivity.

For analogs like Pyro-aad-his-pro-NH2, the modification is at the N-terminus, where the pyroglutamic acid (pGlu) is replaced by L-pyro-2-aminoadipic acid (pAad). This modification alters the interaction with the N-terminal binding region of the receptor.

Receptor Expression Patterns in Research Models

The distribution of TRH-R1 and TRH-R2 varies significantly, suggesting distinct physiological roles. TRH-R1 is predominantly found in the pituitary gland, where it regulates the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin. It is also expressed in neuroendocrine regions of the brain.

In contrast, TRH-R2 is more widely distributed throughout the central nervous system (CNS), with high expression in the cerebral cortex, thalamus, and brainstem. This distribution pattern suggests that TRH-R2 may mediate many of the non-thyroid-related functions of TRH, such as effects on arousal, locomotion, and cognition. In the rat spinal cord, TRH-R2 has been identified in lamina II, while TRH-R1 is predominant in lamina IX, near motor neurons.

Ligand-Receptor Interaction Dynamics

The interaction of TRH analogs with their receptors is a complex process involving specific binding kinetics, potential for allosteric modulation, and distinct mechanisms for agonists and antagonists.

Agonist Binding Kinetics and Thermodynamics

Research into TRH analogs where the pGlu residue is replaced by pAad has provided insights into their binding and activation properties at TRH-R1 and TRH-R2. These studies reveal that modifications at the N-terminus can significantly influence receptor affinity and selectivity.

A study on a series of TRH analogs with pAad substitutions and further modifications on the histidine residue demonstrated a range of activities. For instance, an analog with pAad in place of pGlu and a methyl group at the N-1(tau) position of histidine displayed potent activation of both TRH-R1 and TRH-R2. In contrast, another analog with a pAad substitution and an isopropyl group at the N-1 position of histidine was a highly selective agonist for TRH-R2, showing over 51-fold greater selectivity for TRH-R2 compared to TRH-R1.

The following table summarizes the binding affinity (Ki) and functional potency (EC50) for selected pAad-substituted TRH analogs from a key study.

Table 1: Binding and Activation Data for pAad-Substituted TRH Analogs

| Compound (Modification from TRH) | Receptor | Binding Affinity (Ki, µM) | Agonist Potency (EC50, µM) |

|---|---|---|---|

| pAad, N-1(tau)-Me-His | TRH-R1 | 0.0032 | 0.0049 |

| TRH-R2 | Not Reported | 0.0024 | |

| pAad, N-1-isopropyl-His | TRH-R1 | Not Reported | >100 |

| TRH-R2 | Not Reported | 1.9 |

Data sourced from a study by Kaur et al. (2007).

Detailed thermodynamic data for the binding of Pyro-aad-his-pro-NH2 to TRH receptors were not available in the reviewed scientific literature.

Allosteric Modulation and Antagonist Binding Mechanisms

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to the endogenous agonist. While the concept of allosteric modulation is relevant to TRH receptors, specific studies investigating Pyro-aad-his-pro-NH2 as an allosteric modulator have not been identified.

Research has been conducted on other TRH analogs as antagonists. For example, the compound pGlu-βGlu-Pro-NH2 has been identified as a functional antagonist of TRH's central actions. Molecular modeling studies suggest that this antagonist does not bind to the orthosteric TRH binding site within the transmembrane domain but rather to a novel allosteric site within the extracellular domain of the human TRH receptor. This finding highlights the potential for allosteric binding to mediate antagonist effects at the TRH receptor. However, there is no direct evidence to suggest that Pyro-aad-his-pro-NH2 functions as an antagonist or binds in an allosteric fashion. The available data on pAad-substituted analogs characterize them as agonists.

Molecular Modeling and Computational Studies of Ligand-Receptor Complexes

Molecular modeling and computational studies have been instrumental in understanding the interaction between TRH and its receptors. These studies have helped to refine the three-dimensional structure of the TRH receptor binding pocket and to predict the interactions with various ligands.

Computational models have shown that the binding of TRH involves multiple hydrogen-bonding interactions within the transmembrane domains. For instance, a direct interaction between a tryptophan residue (W6.48) and TRH has been proposed to occur in TRH-R2 but not in TRH-R1, potentially explaining some of the functional differences between the two subtypes.

While these computational approaches have been applied to TRH and some of its analogs, specific molecular modeling and computational studies focusing on the complex of Pyro-aad-his-pro-NH2 with either TRH-R1 or TRH-R2 were not found in the reviewed literature. Such studies would be valuable to elucidate the precise conformational changes and binding interactions resulting from the pAad substitution.

Intracellular Signaling Cascades Mediated by TRH Receptors

The activation of the TRH receptor by an agonist like Pyro-aad-his-pro-NH2 sets in motion a series of intracellular events, beginning with the engagement of heterotrimeric G proteins and culminating in a complex network of signaling pathways. nih.gov

The TRH receptor predominantly couples to the Gq/11 family of heterotrimeric G proteins. frontiersin.orgresearchgate.net Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαq/11) of the G protein. nih.govfrontiersin.org This activation causes the dissociation of the Gαq/11-GTP subunit from the Gβγ dimer. frontiersin.orgnih.gov

The primary downstream effector for the activated Gαq/11 subunit is Phospholipase Cβ (PLCβ). frontiersin.orgresearchgate.net In pituitary cells, PLCβ1 is the major isoform activated. frontiersin.orgresearchgate.net While the Gq/11 pathway is the canonical signaling route, some studies suggest that under certain conditions, the TRH receptor may also interact with other G protein classes, such as Gs and Gi, potentially activating or inhibiting adenylyl cyclase. nih.govfrontiersin.org

The activation of PLCβ by Gαq/11-GTP initiates the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgwikipedia.org

Inositol 1,4,5-trisphosphate (IP3): As a water-soluble molecule, IP3 diffuses from the plasma membrane into the cytosol. wikipedia.orgmdpi.com It binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which function as ligand-gated Ca2+ channels. researchgate.netwikipedia.org This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm, leading to a rapid increase in intracellular Ca2+ concentration. researchgate.netfrontiersin.org

Diacylglycerol (DAG): DAG is a lipid molecule that remains embedded in the plasma membrane. researchgate.netwikipedia.org It serves as a crucial activator for Protein Kinase C (PKC), a family of serine/threonine kinases. researchgate.netnih.gov The increase in intracellular Ca2+ initiated by IP3 facilitates the translocation of conventional PKC isozymes to the plasma membrane, where they can be activated by DAG. nih.gov

The coordinated action of IP3-mediated calcium release and DAG-mediated PKC activation constitutes a core signaling hub for TRH receptor activity. frontiersin.orgresearchgate.net

The rise in intracellular Ca2+ and the activation of PKC trigger a cascade of phosphorylation events by activating various downstream kinases. researchgate.netmdpi.com Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a fundamental mechanism for regulating protein function. mdpi.com

Protein Kinase C (PKC): Once activated, PKC phosphorylates a wide array of substrate proteins, including ion channels, transcription factors, and other kinases, thereby modulating numerous cellular processes. researchgate.netbu.edu.eg

Mitogen-Activated Protein Kinase (MAPK) Cascade: TRH receptor activation leads to the stimulation of the MAPK pathway, including the Extracellular signal-Regulated Kinases (ERK). frontiersin.orgresearchgate.net This activation can occur through both PKC-dependent and PKC-independent mechanisms. hkust.edu.hk The PKC-dependent pathway involves the activation of Raf, a key kinase in the MAPK cascade. frontiersin.org Evidence also points to PKC-independent pathways that may involve the phosphorylation of adaptor proteins like Shc. hkust.edu.hk

Other Kinases: Besides PKC and MAPK, TRH signaling can also involve other kinase pathways such as phosphoinositide 3-kinase (PI3K)/Akt signaling and Rho kinase signaling. researchgate.netmdpi.com Studies have also implicated Calcium/calmodulin-dependent protein kinase (CAMK) in the response to TRH. nih.gov The specific kinases and signaling pathways activated can depend on the cell type and the specific context of the stimulation. nih.govfrontiersin.org

| Signaling Component | Role in TRH Receptor Pathway | Key Interactions & Notes |

|---|---|---|

| Gq/11 Protein | Primary G protein coupled to the TRH receptor. | Activation leads to dissociation of Gαq/11 and Gβγ subunits. frontiersin.orgnih.gov |

| Phospholipase Cβ (PLCβ) | Effector enzyme activated by Gαq/11. | Hydrolyzes PIP2 into IP3 and DAG. frontiersin.orgresearchgate.net |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger. | Binds to receptors on the endoplasmic reticulum to release Ca2+. researchgate.netwikipedia.org |

| Diacylglycerol (DAG) | Second messenger. | Activates Protein Kinase C (PKC) at the plasma membrane. researchgate.netwikipedia.org |

| Protein Kinase C (PKC) | Serine/threonine kinase. | Activated by Ca2+ and DAG; phosphorylates numerous downstream targets. researchgate.netnih.gov |

| MAP Kinase (ERK) | Kinase cascade component. | Activated by both PKC-dependent and -independent mechanisms. frontiersin.orghkust.edu.hk |

Receptor Desensitization, Internalization, and Recycling Mechanisms

To prevent overstimulation and allow for the regulation of signaling, the TRH receptor undergoes a multi-step process of desensitization, internalization, and recycling. frontiersin.orgnih.gov

Desensitization: Following agonist binding and activation, the TRH receptor is rapidly phosphorylated on multiple serine and threonine residues within its C-terminal cytoplasmic tail. frontiersin.orgnih.gov This phosphorylation is primarily catalyzed by G protein-coupled receptor kinases (GRKs), with GRK2 being a key player. frontiersin.orgnih.gov Phosphorylation of the receptor increases its affinity for proteins called arrestins (specifically arrestin-2 and arrestin-3). frontiersin.orgfrontiersin.org The binding of arrestin to the phosphorylated receptor sterically hinders its ability to couple with G proteins, effectively uncoupling it from the downstream signaling cascade and leading to homologous desensitization. frontiersin.orgpnas.org

Internalization: The arrestin-bound receptor complex is then targeted for internalization. frontiersin.orgpnas.org Arrestins act as adaptor proteins, recruiting components of the endocytic machinery, such as clathrin and the adaptor protein 2 (AP-2). frontiersin.orgresearchgate.net This leads to the recruitment of the receptor into clathrin-coated pits, which then pinch off from the plasma membrane in a dynamin-dependent process to form clathrin-coated vesicles. frontiersin.orgresearchgate.net The TRH receptor is classified as a Class B receptor, meaning it internalizes along with arrestin. frontiersin.orgfrontiersin.org This internalization process is not dependent on Gq/11 signaling. frontiersin.org

Recycling and Trafficking: Once internalized, the vesicles containing the phosphorylated receptor and arrestin merge with early endosomes, which are positive for the Rab5 protein. frontiersin.orgnih.gov Over time, these mature into larger sorting endosomes containing both Rab4 and Rab5. frontiersin.org For the receptor to be resensitized and return to the cell surface, it must be dephosphorylated. This process, which involves enzymes like Protein Phosphatase 1, begins after the agonist is removed. frontiersin.orgnih.gov Dephosphorylated receptors are then sorted into Rab4-positive recycling endosomes and are trafficked back to the plasma membrane, repopulating the surface and restoring the cell's responsiveness to the hormone. frontiersin.orgnih.govoup.com A fraction of internalized receptors may also be targeted to lysosomes for degradation. frontiersin.org

| Process | Key Molecules Involved | Primary Function |

|---|---|---|

| Phosphorylation | G protein-coupled receptor kinase 2 (GRK2) | Marks the activated receptor for desensitization. frontiersin.orgnih.gov |

| Desensitization | β-Arrestins (Arrestin-2, Arrestin-3) | Binds to the phosphorylated receptor, uncoupling it from G proteins. frontiersin.orgfrontiersin.org |

| Internalization | Clathrin, Dynamin, AP-2 | Removes the receptor from the cell surface via endocytosis. frontiersin.orgfrontiersin.org |

| Trafficking | Rab5, Rab4 | Sorts the internalized receptor through endosomal compartments. frontiersin.orgnih.gov |

| Dephosphorylation | Protein Phosphatase 1 (PP1) | Removes phosphate groups, preparing the receptor for recycling. frontiersin.orgnih.gov |

| Recycling | Recycling Endosomes | Returns the dephosphorylated receptor to the plasma membrane. frontiersin.orgnih.gov |

Metabolism and Degradation of Trh

Enzymatic Inactivation Pathways and Enzymes Involved

The inactivation of TRH is a swift process, primarily carried out by two main enzymatic pathways that cleave specific peptide bonds within the molecule. physiology.org These pathways are catalyzed by specialized peptidases found in blood, the central nervous system, and various peripheral tissues. nih.govoup.com

The primary enzymes responsible for TRH degradation are:

Pyroglutamyl Aminopeptidase II (PPII) , also known as TRH-degrading ectoenzyme (TRH-DE). This M1 family metallopeptidase specifically targets the pGlu-His bond. nih.gov It is considered the principal enzyme for TRH inactivation in the extracellular space, particularly in the brain and anterior pituitary. nih.govresearchgate.net The action of PPII results in the formation of the metabolite His-Pro-NH2. physiology.org

Prolyl Endopeptidase (PEP) , also referred to as post-proline cleaving enzyme. This enzyme cleaves the Pro-NH2 bond, leading to the deamidation of TRH. physiology.orgoup.com This reaction produces the deamidated metabolite pGlu-His-Pro (TRH-OH). oup.com

While both enzymes contribute to TRH breakdown, their relative importance can vary by location. In the brain, both deamidation and cleavage of the pGlu-His bond are significant initial steps in TRH degradation. oup.com Studies in rat visceral organ homogenates have shown that deamidation accounts for a substantial portion of TRH degradation in the liver (56%), kidney (50%), and heart (75%), but less so in the lung (25%). oup.com In contrast, TRH deamidation plays a minor role in its degradation in serum. oup.com

| Enzyme | Alternate Name | Cleavage Site | Primary Metabolite | Primary Location of Action |

|---|---|---|---|---|

| Pyroglutamyl Aminopeptidase II (PPII) | TRH-degrading ectoenzyme (TRH-DE) | pGlu-His | His-Pro-NH2 | Extracellular space (Brain, Anterior Pituitary) nih.gov |

| Prolyl Endopeptidase (PEP) | Post-proline cleaving enzyme | Pro-NH2 | pGlu-His-Pro (TRH-OH) | Brain, Liver, Kidney, Pancreas physiology.orgoup.com |

Identification and Characterization of Bioactive Metabolites (e.g., cyclo(His-Pro))

The degradation of TRH does not merely lead to inactive fragments; it produces metabolites that possess their own distinct biological activities. The most extensively studied of these is cyclo(His-Pro).

Formation of cyclo(His-Pro):

This stable cyclic dipeptide, also known as histidyl-proline diketopiperazine, is formed through the cyclization of the His-Pro-NH2 metabolite. physiology.org His-Pro-NH2, generated by the action of PPII on TRH, undergoes an internal condensation reaction to form the cyclic structure of cyclo(His-Pro). physiology.org This metabolite is found endogenously in the central nervous system and other tissues, including the pancreas. physiology.orgmedkoo.com

Biological Activities of cyclo(His-Pro):

Cyclo(His-Pro) is not an inert byproduct but an active neuromodulator with a range of effects, some of which are distinct from or even opposite to those of TRH. Research has identified several key activities:

Neuroprotection and Anti-inflammatory Effects : Cyclo(His-Pro) can cross the blood-brain barrier and has demonstrated neuroprotective properties. medchemexpress.com It has been shown to inhibit NF-κB nuclear accumulation, a key factor in inflammatory responses, and can counteract neurotoxicity. medkoo.commedchemexpress.com

Metabolic Regulation : The metabolite is involved in regulating glucose levels and has been shown to inhibit pancreatic secretion in a manner that mimics the peripheral effects of TRH. physiology.orgmdpi.comnih.gov

Neuromodulatory Actions : It interacts with various systems in the central nervous system, influencing processes separate from the classic TRH-TSH axis. nih.gov

The formation of this stable, bioactive metabolite suggests that some of the physiological effects observed after TRH administration may be attributable, at least in part, to cyclo(His-Pro). physiology.orgnih.gov

| Metabolite | Precursor | Key Biological Activities | Reference |

|---|---|---|---|

| cyclo(His-Pro) | His-Pro-NH2 | Neuroprotection, anti-inflammatory, metabolic regulation | physiology.orgmedchemexpress.commdpi.com |

| pGlu-His-Pro (TRH-OH) | TRH | Serves as a precursor for other metabolites, though less active than TRH. | oup.com |

Stability and Half-Life Studies in Research Systems

The therapeutic potential of TRH is hampered by its very short biological half-life. yourhormones.infonih.gov The concept of half-life (t½) refers to the time required for the concentration of a substance to decrease by half. wikipedia.org In pharmacology, this is a critical parameter for determining dosing and predicting the duration of a drug's effect. wikipedia.orgnih.gov

In Vivo Half-Life : Studies in humans have demonstrated the rapid clearance of TRH from circulation. Following intravenous administration, the plasma half-life of TRH is measured in mere minutes. yourhormones.info One study reported a half-life of approximately two minutes. yourhormones.info This rapid degradation is due to the enzymatic activity in blood and tissues like the liver and kidneys. nih.govoup.com

In Vitro Stability : The instability of TRH is also evident in in vitro systems. When incubated with serum or tissue homogenates from the brain, liver, or kidney, TRH is quickly degraded. oup.com For instance, significant degradation can be demonstrated within 30 minutes of incubation with rat liver, lung, and kidney homogenates. oup.com The rate of degradation varies depending on the tissue, reflecting the differential expression and activity of degrading enzymes like PPII and PEP. oup.com

| System | Finding | Key Factors | Reference |

|---|---|---|---|

| Human Plasma (In Vivo) | Half-life of approximately 2 minutes. | Rapid enzymatic degradation by peptidases in blood. | yourhormones.info |

| Rat Tissue Homogenates (In Vitro) | Significant degradation within 30 minutes (liver, lung, kidney). | High concentration of degrading enzymes (PPII, PEP). | oup.com |

| Rat Serum (In Vitro) | Degradation primarily occurs through non-deamidase pathways. | Different enzymatic profile compared to tissues like liver and brain. | oup.com |

Functional Roles of Trh in Model Systems and Cellular Research

Regulation of Neuroendocrine Axes in Preclinical Models

In preclinical models, TRH is a principal regulator of the HPT axis. njmonline.nl It is synthesized in neurons of the paraventricular nucleus (PVN) of the hypothalamus and released into the portal circulation, where it travels to the anterior pituitary gland. inhn.org There, it stimulates the synthesis and secretion of thyroid-stimulating hormone (TSH). britannica.comtandfonline.com TSH, in turn, acts on the thyroid gland to promote the synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). britannica.com These thyroid hormones then exert negative feedback control at both the hypothalamic and pituitary levels to maintain homeostasis. njmonline.nloup.com

The regulation of TRH expression itself is complex, influenced by factors such as nutritional status, temperature, and stress. oup.combioscientifica.com For instance, fasting leads to a suppression of TRH gene expression in the PVN, a response mediated by the hormone leptin, which communicates information about the body's energy stores. oup.com Studies in mouse models have demonstrated the dominant role of TRH in regulating the HPT axis. oup.com

Beyond the HPT axis, TRH can also influence the release of other pituitary hormones. In high doses, it can stimulate the secretion of prolactin. yourhormones.infobritannica.com

Table 1: Key Findings on TRH Regulation of Neuroendocrine Axes in Preclinical Models

| Model System | Finding | Reference |

| Rodent Models | TRH stimulates the synthesis and secretion of TSH from the anterior pituitary. | britannica.comtandfonline.com |

| Mouse Models | Fasting suppresses TRH gene expression in the hypothalamic PVN, a process regulated by leptin. | oup.com |

| Rodent Models | High doses of TRH can stimulate prolactin secretion. | yourhormones.infobritannica.com |

| Rabbit Model | Continuous infusion of TRH can restore normal TSH, T4, and T3 levels during prolonged critical illness. | njmonline.nl |

Neurophysiological Modulatory Actions in In Vitro and Animal Studies

TRH exhibits significant neuromodulatory actions throughout the central nervous system (CNS), independent of its role in the HPT axis. britannica.comimrpress.com It is widely distributed in the brain and spinal cord, where it is thought to function as a neurotransmitter or neuromodulator. yourhormones.infobritannica.com

In vitro electrophysiological studies have demonstrated that TRH has excitatory effects on various neurons. For example, in the thalamus, TRH application causes depolarization and increased membrane resistance in GABAergic neurons and thalamocortical cells. jneurosci.orgresearchgate.net This action can shift neurons from a burst-firing mode, typical during sleep, to a tonic, single-spike firing mode associated with wakefulness. jneurosci.orgresearchgate.net In the hippocampus, TRH induces membrane depolarization and increases the firing rate of GABAergic interneurons, suggesting it enhances GABA release. jneurosci.org

Animal studies have shown that TRH can influence arousal and behavior. Injections of TRH can lead to wakefulness and a decrease in appetite. yourhormones.infothyroiduk.org Furthermore, TRH and its analogs have been shown to increase wakefulness and reduce cataplexy in narcoleptic canines. jneurosci.org These effects are partly mediated through the modulation of other neurotransmitter systems, including those involving glutamate, acetylcholine (B1216132), and norepinephrine (B1679862). imrpress.com For instance, TRH can potentiate the excitatory actions of acetylcholine in cortical cells. imrpress.com

Table 2: Neurophysiological Effects of TRH in Research Models

| Brain Region/System | Effect of TRH | Model | Reference |

| Thalamus | Depolarization and increased firing of GABAergic and thalamocortical neurons. | In vitro (ferret) | jneurosci.orgresearchgate.net |

| Hippocampus | Depolarization and increased firing of GABAergic interneurons. | In vitro (rat) | jneurosci.org |

| Hypothalamus (Hcrt/Orexin Neurons) | Membrane depolarization and increased firing rate. | In vitro (mouse) | jneurosci.org |

| General CNS | Increased wakefulness, decreased sleep. | In vivo (canine) | jneurosci.org |

| Cortex | Potentiation of acetylcholine's excitatory actions. | In vitro (rat) | imrpress.com |

Influence on Specific Peripheral Organ Systems in Research Models (e.g., Pancreatic Secretion)

Research has identified TRH and its receptors in the pancreas, suggesting a role in regulating both endocrine and exocrine functions. mattioli1885journals.comprimescholars.com Studies in rats have shown that TRH can potentiate glucose-stimulated insulin (B600854) secretion from pancreatic islets and insulin-secreting clonal beta-cell lines. primescholars.com It has also been shown to enhance basal glucagon (B607659) secretion. primescholars.com

The effects of TRH on exocrine pancreatic secretion appear to be complex and dependent on the route of administration. Central administration of TRH in rats stimulates pancreatic exocrine secretion through a vagally mediated pathway. pancreapedia.orgphysiology.org Conversely, peripheral administration of TRH has been shown to inhibit stimulated pancreatic secretion in rats. physiology.org Interestingly, the TRH metabolite cyclo(His-Pro) also demonstrates this inhibitory effect, suggesting it may mediate some of the peripheral actions of TRH. physiology.org

In studies using streptozotocin-induced diabetic rats, TRH administration was found to nearly normalize hyperglycemia, possibly by promoting the neogenesis of beta cells. mattioli1885journals.com Furthermore, in rats, TRH treatment increased pancreatic wet weight and insulin content. primescholars.com

Table 3: Effects of TRH on Pancreatic Function in Research Models

| Model System | TRH Effect | Key Finding | Reference |

| Perfused Rat Islets / Beta-cell lines | Potentiation of insulin secretion | Potentiates glucose-stimulated insulin release. | primescholars.com |

| Isolated Perfused Rat Pancreas | Enhanced glucagon secretion | Enhances basal glucagon secretion. | primescholars.com |

| Rats (in vivo) | Increased pancreatic weight and insulin content | TRH treatment led to a significant increase in pancreatic mass and insulin levels. | primescholars.com |

| Rats (in vivo) | Modulation of exocrine secretion | Central administration stimulates, while peripheral administration inhibits, pancreatic secretion. | physiology.org |

| Diabetic Rats (Streptozotocin-induced) | Normalization of hyperglycemia | TRH administration reversed hyperglycemia, suggesting a role in beta-cell neogenesis. | mattioli1885journals.com |

Cellular Responses and Phenotypes in Culture

In cell culture systems, TRH elicits a variety of responses by binding to its specific G protein-coupled receptors (TRH-R). frontiersin.org The activation of TRH-R primarily signals through the Gq/11 protein pathway, leading to the stimulation of phospholipase Cβ (PLCβ). frontiersin.org This enzyme then catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are key second messengers that trigger downstream cellular events. frontiersin.org

In pituitary-derived cell lines, such as GH3 cells, TRH has been shown to stimulate the synthesis and secretion of prolactin. nih.gov This effect is mediated by the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Studies using primary cultures of fetal hypothalamic cells have been instrumental in understanding the development of TRH-expressing neurons. researchgate.net These studies have identified transcription factors, such as Krüppel-like factor 4 (Klf4), that are crucial for establishing the TRH phenotype. researchgate.net For instance, in primary cultures, TRH cells make up about 2% of the total fetal hypothalamic cell population. researchgate.net

In a human glioblastoma-astrocytoma cell line (U-373-MG), it was demonstrated that these cells can synthesize and release TRH and TRH-related peptides. bioscientifica.com The production of these peptides was stimulated by glucocorticoids and a cholinergic agonist, suggesting complex regulatory mechanisms at the cellular level. bioscientifica.com

Furthermore, research on human thyroid fibroblasts in culture has shown they possess a distinct phenotype, including a unique ganglioside profile and the expression of functional CD40. oup.com While not a direct cellular response to TRH, this research highlights the specialized cellular phenotypes within the tissues that TRH regulates.

Table 4: Cellular Responses to TRH in Culture Systems

| Cell Type | Response to TRH | Signaling Pathway | Reference |

| Pituitary-derived GH3 cells | Stimulation of prolactin synthesis and secretion | MAPK pathway | nih.gov |

| Primary fetal hypothalamic cells | Expression of TRH phenotype | Regulated by transcription factors like Klf4 | researchgate.net |

| Human glioblastoma-astrocytoma cells (U-373-MG) | Production and release of TRH and related peptides | Stimulated by dexamethasone (B1670325) and pilocarpine | bioscientifica.com |

| General (TRH-R expressing cells) | Activation of second messengers | Gq/11 -> PLCβ -> IP3 and DAG | frontiersin.org |

Structure Activity Relationship Sar Studies of Trh and Its Analogs

Rational Design and Synthesis Strategies for TRH Analogs in Research

The rational design of TRH analogs is primarily driven by the goal of creating molecules with improved therapeutic profiles. Key strategies aim to enhance metabolic stability, increase CNS bioavailability, and achieve selectivity for specific receptor subtypes to isolate desired therapeutic effects (e.g., neuroprotection) from hormonal side effects (e.g., TSH release). researchgate.netresearchgate.net

A prominent design strategy involves the modification of the N-terminal pGlu residue, as the pGlu-His bond is a primary target for degradation by the TRH-degrading ectoenzyme (TRH-DE). google.comresearchgate.net One of the most successful modifications in this regard has been the replacement of the five-membered pGlu ring with the six-membered L-pyro-2-aminoadipic acid (pAad) ring. nih.govacs.org This substitution, which forms the basis of Pyroaad-his-pro-NH₂, is intended to create analogs with enhanced CNS activity and reduced hormonal potency. nih.govacs.org

The synthesis of these analogs is typically achieved through established peptide synthesis methodologies. The pentafluorophenyl ester method has been successfully employed for the creation of tripeptides containing the pAad modification. nih.govacs.org Modern solid-phase peptide synthesis (SPPS) techniques using Fmoc-protected amino acids are also utilized for creating TRH analogs. Highlighting the scientific interest in this particular modification, a novel method for the large-scale synthesis of the L-2-aminoadipic acid precursor was developed to support this research. nih.gov

Impact of Amino Acid Modifications on Receptor Binding and Efficacy

The systematic modification of each amino acid in the TRH sequence has yielded critical insights into their respective roles in receptor interaction and biological function.

N-Terminal (pGlu) Modification : Replacing pGlu with pAad has been shown to effectively dissociate the CNS and endocrine effects of TRH. Studies on analogs where the central histidine was replaced by leucine (B10760876) or norvaline demonstrated that the pAad modification resulted in compounds with stronger CNS-stimulating effects (e.g., anticataleptic activity) than native TRH, while having negligible or no TSH-releasing activity. nih.govacs.org The highest CNS activity in one study was observed in analogs pAad-Leu-Pro-NH₂ and pAad-Nva-Pro-NH₂. nih.gov

Central (His) Modification : The central histidyl residue is generally considered critical for high-affinity receptor binding, and most modifications at this position lead to a severe reduction in potency. google.com However, combining modifications has produced compounds with unique properties. For instance, an analog where pGlu was replaced with pAad and the histidine was substituted at the N-1 position with an isopropyl group was found to be a highly selective agonist for the TRH-R2 receptor subtype. researchgate.netnih.gov

C-Terminal (Pro-NH₂) Modification : The C-terminal prolineamide is also vital for receptor interaction. Computational studies suggest that the Pro-NH₂ moiety forms a strong and frequent hydrogen-bonding interaction with Arginine-306 in the receptor binding pocket. acs.org

The following table summarizes the effects of key modifications on TRH analog activity.

| Compound | Modification(s) | Key Activity Profile | Receptor Selectivity |

| TRH | pGlu-His-Pro-NH₂ (Native) | Endocrine (TSH release) and CNS activity | Activates TRH-R1 and TRH-R2 |

| pAad-Leu-Pro-NH₂ | pGlu → pAad; His → Leu | Stronger CNS activity than TRH; negligible hormonal (TSH-releasing) activity. nih.govacs.org | - |

| [pAad¹, N¹-isopropyl-His²]TRH | pGlu → pAad; N-1 isopropyl substitution on His | Potent agonist | >51-fold greater selectivity for TRH-R2 over TRH-R1. researchgate.netnih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional structure of TRH analogs is a critical determinant of their biological activity. vanderbilt.edu The key pharmacophoric groups essential for high-affinity receptor binding are generally considered to be the lactam moiety of the pGlu residue, the imidazole (B134444) ring of histidine, and the carboxamide of the terminal prolineamide. vanderbilt.edu

Computational and experimental studies, such as NMR spectroscopy, are used to investigate the spatial arrangement of these peptides. nih.govnih.gov Molecular modeling of the TRH-receptor complex suggests that upon binding, the peptide backbone adopts a folded, somewhat α-helical conformation within the receptor pocket. acs.org This binding is stabilized by a network of interactions:

The pGlu residue interacts with residues such as Tyr106. acs.org

The His imidazole ring is positioned to interact with aromatic residues within the binding pocket. mdpi.com

The Pro-NH₂ forms crucial hydrogen bonds with residues like Arg306. acs.org

The introduction of the pAad residue in place of pGlu inherently alters this conformation. The addition of a methylene (B1212753) group to create the six-membered ring changes the ring's structure and flexibility. This modification of the peptide's N-terminus can alter how the analog fits into the binding pockets of the different receptor subtypes, providing a structural basis for the observed changes in receptor selectivity and the dissociation of CNS from endocrine effects. researchgate.netnih.gov

Development of Selective Agonists and Antagonists as Research Tools

A primary goal of TRH analog development is the creation of tools that can selectively target different TRH receptor subtypes, which have distinct distributions in the body. researchgate.netfrontiersin.org TRH-R1 is found in the pituitary, mediating hormonal effects, while TRH-R2 is more concentrated in the CNS, making it a key target for neurological therapeutics. researchgate.netnih.gov

Selective Agonists: The development of TRH-R2 selective agonists is of particular interest for treating CNS disorders. researchgate.netresearchgate.net Analogs built upon the pAad scaffold have proven to be highly successful in this area. For example, the compound [pAad¹, N¹-isopropyl-His²]TRH was found to activate TRH-R2 with an EC₅₀ of 1.9 µM but did not activate TRH-R1 at concentrations up to 100 µM, making it over 51-fold selective for the CNS-dominant receptor. researchgate.netnih.gov Such compounds are invaluable as research tools to investigate the specific physiological roles of TRH-R2.

Antagonists: In parallel, researchers have developed TRH receptor antagonists to block TRH signaling. These are useful for studying conditions where TRH activity may be excessive. A notable example is pGlu-βGlu-Pro-NH₂ , which acts as a functional antagonist. Interestingly, modeling studies suggest this antagonist does not bind to the primary TRH binding site but rather to a separate, allosteric site within the receptor's extracellular domain. mdpi.comnih.gov This finding reveals another layer of complexity in TRH receptor modulation and offers an alternative mechanism for drug design.

| Compound Type | Example Compound | Modification | Mechanism/Selectivity |

| Selective Agonist | [pAad¹, N¹-isopropyl-His²]TRH | pGlu → pAad, N-1 isopropyl-His | >51-fold selective for TRH-R2 over TRH-R1. researchgate.netnih.gov |

| Antagonist | pGlu-βGlu-Pro-NH₂ | His → βGlu | Binds to an allosteric site on the TRH receptor, inhibiting its function. mdpi.comnih.gov |

Exploration of Macrocyclic Receptors and Molecular Recognition Systems for TRH

Beyond modifying the peptide itself, a novel area of research involves designing synthetic host molecules that can recognize and bind to TRH. This host-guest chemistry approach offers an alternative strategy for modulating TRH activity.

Researchers have developed a polypyridinyl macrocycle, cyclo researchgate.net [(1,3-(4,6)-dimethylbezene)3-dimethylpyridine (B4P4) , that exhibits a highly selective binding affinity for native TRH (pGlu-His-Pro-NH₂). nih.gov This synthetic receptor forms a stable 1:1 complex with the TRH peptide. nih.gov

Furthermore, this macrocycle was shown to function as an effective TRH inhibitor. By sequestering the TRH peptide, the macrocycle prevents it from binding to its biological receptors. This inhibitory action was demonstrated in both membrane transport experiments and cell-based assays, where the macrocycle was effective even when present at a much lower concentration than TRH. nih.gov This work provides a unique strategy for drug development, targeting the signaling molecule itself rather than its receptor. nih.gov

Table of Mentioned Compounds

| Abbreviation / Name | Full Chemical Name |

| TRH | pGlu-His-Pro-NH₂ (pyroglutamyl-histidyl-prolineamide) |

| Pyroaad-his-pro-NH₂ | L-pyro-2-aminoadipyl-L-histidyl-L-prolineamide |

| pAad-Leu-Pro-NH₂ | L-pyro-2-aminoadipyl-L-leucyl-L-prolineamide |

| pAad-Nva-Pro-NH₂ | L-pyro-2-aminoadipyl-L-norvalyl-L-prolineamide |

| [pAad¹, N¹-isopropyl-His²]TRH | L-pyro-2-aminoadipyl-(N¹-isopropyl)-L-histidyl-L-prolineamide |

| pGlu-βGlu-Pro-NH₂ | pyroglutamyl-β-glutamyl-prolineamide |

| B4P4 | cyclo researchgate.net [(1,3-(4,6)-dimethylbezene)3-dimethylpyridine |

Analytical Methodologies in Trh Research

Spectroscopic and Chromatographic Techniques for Structural and Purity Assessment of Research Compounds

The confirmation of a synthetic peptide's identity and the quantification of its purity are foundational steps in research. For TRH analogs such as Pyro-aad-his-pro-NH2, a combination of chromatographic and spectroscopic methods is the standard approach.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the principal method for analyzing the purity of synthetic peptides. altabioscience.comcreative-proteomics.com This technique separates the target peptide from impurities that may have arisen during synthesis, such as truncated sequences, deletion sequences, or products with incomplete deprotection. creative-proteomics.comjpt.comalmacgroup.com The separation typically occurs on a C18 or C8 column, where peptides are eluted using a gradient of an organic solvent like acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) often used as an ion-pairing agent. altabioscience.comrenyi.hu The peptide purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, usually at a UV wavelength of 210-220 nm, which is characteristic of the peptide bond. creative-proteomics.com

Following separation by HPLC, Mass Spectrometry (MS) is used to confirm the molecular weight of the peptide, verifying its identity. jpt.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) provide precise mass data that can confirm the correct sequence of amino acids has been assembled. creative-proteomics.com The combination of HPLC-MS is a powerful tool for both purity assessment and structural confirmation. jpt.com

For a detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. While less common for routine purity checks, NMR provides definitive information about the three-dimensional structure of the peptide in solution, which can be critical for understanding its biological activity. altabioscience.com

Table 1: Common Chromatographic and Spectroscopic Methods for Peptide Analysis

| Technique | Purpose | Typical Application/Parameters |

| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment & Purification | C18 or C8 column; Acetonitrile/Water gradient with 0.1% TFA; UV detection at 210-220 nm. altabioscience.comcreative-proteomics.comrenyi.hu |

| Mass Spectrometry (MS) | Identity Confirmation | MALDI-TOF or ESI-MS to determine the exact molecular weight of the peptide. creative-proteomics.com |

| HPLC-MS | Purity & Identity | Couples the separation power of HPLC with the identification capability of MS for comprehensive analysis. jpt.com |

| NMR Spectroscopy | Structural Elucidation | Provides detailed 3D structural information and confirmation of covalent structure. altabioscience.com |

Radioligand Binding Assays for Receptor Characterization

To understand how a TRH analog like Pyro-aad-his-pro-NH2 interacts with its biological targets, radioligand binding assays are essential. These assays measure the affinity of a compound for a specific receptor, in this case, the TRH receptors (TRH-R1 and TRH-R2). researchgate.net

The fundamental principle involves a competition experiment. A radiolabeled version of TRH or a high-affinity analog, such as [3H]MeTRH, is used to bind to cells or membrane preparations that express TRH receptors. researchgate.netnih.gov Then, increasing concentrations of the unlabeled test compound (e.g., Pyro-aad-his-pro-NH2) are added. The ability of the test compound to displace the radioligand from the receptor is measured. nih.gov

The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. This value can then be converted to a binding affinity constant (Ki), which reflects the intrinsic affinity of the analog for the receptor. These assays are critical for determining whether modifications to the TRH structure, such as the replacement of pyroglutamic acid with pyro-aminoadipic acid, alter the compound's ability to bind to its target receptors. nih.gov Such studies have been performed on a wide variety of TRH analogs to characterize their receptor binding profiles across different tissues and cell types expressing TRH receptors. nih.govnih.gov

Table 2: Example Data from Radioligand Binding Assays for TRH Analogs

| Compound | Receptor Target | Assay Type | Ki (nM) |

| TRH | TRH-R1 | Competition Binding | ~5 |

| [3-Me-His²]TRH | TRH-R1/TRH-R2 | Competition Binding | ~4.5 |

| Taltirelin | TRH-R1 | Competition Binding | Varies by study |

| Taltirelin | TRH-R2 | Competition Binding | Varies by study |

| [Glu²]TRH | Endocrine TRH Receptor | Competition Binding | No significant binding |

Note: Ki values are illustrative and can vary based on experimental conditions, cell type, and specific radioligand used. Data compiled from various sources. nih.govacs.org

Cell-Based Assays for Signaling Pathway Activation

Beyond simply binding to a receptor, a TRH analog must also activate it to elicit a biological response. Cell-based assays are used to measure this functional activity. TRH receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. imrpress.comfrontiersin.org

Activation of this pathway stimulates the enzyme phospholipase C, leading to the production of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium (Ca2+) levels. imrpress.com Therefore, common cell-based assays for TRH analogs involve measuring these downstream signals.

Inositol Phosphate (B84403) (IP) Accumulation Assays: Cells expressing TRH receptors are treated with the analog, and the subsequent increase in IP levels (e.g., IP1) is quantified, often using homogenous time-resolved fluorescence (HTRF) or other immunoassay formats. acs.org

Calcium Flux Assays: These assays use fluorescent dyes that are sensitive to calcium. Upon receptor activation by an analog, the resulting increase in intracellular calcium causes a change in fluorescence, which can be measured in real-time using a plate reader. eurofinsdiscovery.com

Luciferase Reporter Assays: In this approach, cells are engineered with a reporter gene (like luciferase) linked to a promoter that is responsive to the TRH signaling pathway (e.g., an AP-1 response element). researchgate.net When the analog activates the receptor, the signaling cascade leads to the expression of luciferase, and the resulting light output is measured as a proxy for receptor activation. indigobiosciences.com

These functional assays allow researchers to determine not only if a compound is an agonist (activates the receptor) but also its potency (the concentration required to produce a half-maximal response, or EC50) and efficacy (the maximum response it can produce relative to the natural ligand, TRH). frontiersin.orgacs.org

Immunochemical Methods for TRH Detection and Quantification in Research Samples

Immunochemical methods leverage the high specificity of antibodies to detect and quantify TRH and its analogs in various biological samples, such as serum, plasma, or tissue extracts. oup.com The two most common techniques are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).

In a typical competitive immunoassay, a known amount of labeled TRH (either with a radioisotope for RIA or an enzyme for ELISA) competes with the unlabeled TRH in the sample for a limited number of antibody binding sites. nih.govajol.info The amount of labeled TRH bound to the antibody is inversely proportional to the amount of TRH in the sample. By creating a standard curve with known concentrations of TRH, the concentration in the unknown sample can be accurately determined. nih.gov

These methods are highly sensitive, allowing for the detection of very low concentrations of the peptide. nih.gov For novel analogs like Pyro-aad-his-pro-NH2, a specific antibody would need to be developed, or an existing antibody would need to be tested for cross-reactivity. The development of these assays is crucial for pharmacokinetic studies, which track the concentration of the compound in the body over time. oup.com Modern immunoassays often use non-radioactive labels, such as chemiluminescent or fluorescent tags, for improved safety and ease of use. researchgate.net

In Vivo Microdialysis and Electrophysiological Techniques in Animal Models

To assess the effects of a TRH analog in a living system, researchers turn to advanced animal model techniques. In vivo microdialysis and electrophysiology provide direct insight into the neuropharmacological actions of compounds like Pyro-aad-his-pro-NH2 within the central nervous system.

In Vivo Microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals. mdpi.com A small microdialysis probe is surgically implanted into a target area, such as the hippocampus or striatum. mdpi.comnih.gov The probe is continuously perfused with a physiological solution, and molecules from the surrounding brain tissue diffuse across the probe's semi-permeable membrane into the perfusate. This collected fluid, the dialysate, is then analyzed (often by HPLC or mass spectrometry) to measure neurotransmitter levels. This technique has been used to show that TRH and its analogs can stimulate the release of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576). nih.govfrontiersin.org It can also be used to measure the concentration of the administered TRH analog itself in the brain, providing critical information about its ability to cross the blood-brain barrier. acs.orgoup.com

Electrophysiology involves recording the electrical activity of neurons. TRH and its analogs are known to modulate neuronal firing rates. imrpress.comimrpress.com Techniques such as single-unit recording can be used in anesthetized or conscious animals to measure how systemic or direct application of a TRH analog alters the firing patterns of individual neurons in specific brain circuits. ahajournals.org This provides a direct measure of the compound's excitatory or inhibitory effects on neuronal function, which underlies its ultimate behavioral and physiological effects. physiology.org

Comparative Studies and Evolutionary Perspectives of Trh

Comparative Analysis of TRH Across Species: Conservation and Divergence

The structure of TRH is remarkably conserved across vertebrates, indicating a strong evolutionary pressure to maintain its primary sequence for essential physiological functions. annualreviews.org However, studies in invertebrates have revealed the existence of TRH-like peptides, suggesting a deep evolutionary origin for this signaling system.

In the nematode Caenorhabditis elegans, a functional TRH-like neuropeptide-receptor pathway has been identified that regulates growth. Current time information in Bangalore, IN. These TRH-like peptides in protostomes are typically longer than the vertebrate tripeptide, ranging from five to eight amino acids. Despite this size difference, they share some structural motifs, such as a C-terminal amide group. Current time information in Bangalore, IN.

The following interactive table provides a comparative overview of TRH and TRH-like peptide sequences found in various species, highlighting both conserved features and points of divergence.

Interactive Data Table: Comparative Sequences of TRH and TRH-like Peptides

| Species | Peptide Sequence | Key Features |

|---|---|---|

| Human (Homo sapiens) | pGlu-His-Pro-NH2 | Conserved vertebrate tripeptide |

| Rat (Rattus norvegicus) | pGlu-His-Pro-NH2 | Conserved vertebrate tripeptide |

| Chicken (Gallus gallus) | pGlu-His-Pro-NH2 | Conserved vertebrate tripeptide |

| Medaka (Oryzias latipes) | pGlu-His-Pro-NH2 | Conserved vertebrate tripeptide |

| C. elegans (TRH-1) | Multiple peptides (e.g., AELF-NH2, GELF-NH2) | Longer than vertebrate TRH; C-terminal amide |

| Sea urchin (S. purpuratus) | pQWYGA-NH2 | Tetrapeptide with N-terminal pyroglutamate |

Evolution of TRH Receptors and Signaling Pathways

The biological effects of TRH are mediated by specific G protein-coupled receptors (GPCRs). In mammals, two main subtypes have been identified: TRH receptor type 1 (TRH-R1) and TRH receptor type 2 (TRH-R2). researchgate.net Some species, like teleost fish and frogs, possess a third subtype, TRH-R3. researchgate.netfrontiersin.org

Phylogenetic analyses suggest that the TRH-R2 gene is the more ancient of the two primary mammalian receptors, having diverged first from an ancestral gene. nih.gov Interestingly, TRH-R2 appears to have been lost independently in several lineages, including primates. nih.gov TRH-R1, on the other hand, is conserved throughout all searched vertebrate genomes. nih.gov The duplication of TRH receptor genes seems to have occurred independently in protostomes and deuterostomes. nih.gov

Both TRH-R1 and TRH-R2 primarily signal through the Gαq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.gov However, they exhibit differences in their regulatory properties. For instance, TRH-R2 often displays higher basal, ligand-independent activity compared to TRH-R1. frontiersin.org Furthermore, the two receptor subtypes can have distinct patterns of expression in the brain and peripheral tissues, suggesting they may mediate different biological functions. researchgate.netfrontiersin.org In general, TRH-R1 is more associated with neuroendocrine regulation, while TRH-R2 is linked to neurotransmitter-like effects. frontiersin.org

Interactive Data Table: Characteristics of Mammalian TRH Receptors

| Receptor Subtype | Evolutionary Conservation | Primary Signaling Pathway | Key Characteristics |

|---|---|---|---|

| TRH-R1 | Highly conserved across vertebrates | Gαq/11 | Primarily involved in neuroendocrine functions |

| TRH-R2 | More ancient; lost in some lineages (e.g., primates) | Gαq/11 | Often exhibits higher basal activity; associated with neuromodulatory roles |

Comparison of TRH with Other Neuropeptides and Hormones

The functional scope of TRH can be further understood by comparing it with other neuroendocrine signaling molecules, such as Cholecystokinin (CCK) and Neuropeptide Y (NPY).

Cholecystokinin (CCK): Like TRH, CCK is a neuropeptide with a wide range of functions in the central nervous system and the gastrointestinal tract. Both hormones act through GPCRs. frontiersin.org In some contexts, their signaling pathways appear to interact. For example, recent studies in fish suggest that CCK may act as a releasing hormone for follicle-stimulating hormone (FSH), a role traditionally attributed to gonadotropin-releasing hormone (GnRH) in mammals. elifesciences.org This indicates a potential for functional overlap and crosstalk between the TRH and CCK signaling systems in the regulation of pituitary function. Both CCK and TRH are involved in the regulation of feeding behavior, although they often exert opposing effects. frontiersin.org

Neuropeptide Y (NPY): NPY is a 36-amino acid peptide that is one of the most abundant neuropeptides in the brain. uniprot.org It is a potent stimulator of food intake, in contrast to the often anorexigenic effects of central TRH administration. uniprot.org Both TRH and NPY are involved in the regulation of energy homeostasis and can influence the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the stress response. wikipedia.org While they act on distinct receptor systems (NPY receptors are also GPCRs), their downstream effects can converge on similar physiological pathways. wikipedia.orgnih.gov However, studies have shown no co-localization of NPY and TRH in certain hypothalamic neurons, suggesting they operate through separate, though interacting, neural circuits. nih.gov

Emerging Research Avenues and Future Directions in Trh Studies

Investigation of Novel Receptor Interactions and Binding Sites

The primary mechanism of TRH and its analogs involves binding to specific G protein-coupled receptors, primarily TRH-R1 and TRH-R2. The substitution of the pGlu residue with

Research into other TRH analogs where pGlu was replaced by pyro-2-aminoadipic acid, and where histidine was also substituted, has shown a significant dissociation between central nervous system (CNS) effects and traditional hormonal (thyrotropin-releasing) activity. nih.govsci-hub.ru For instance, the analogs pAad-Leu-Pro-NH2 and pAad-Nva-Pro-NH2 demonstrated high CNS activity with negligible hormonal potency. nih.gov This suggests that the pyro-aminoadipic acid modification may alter receptor engagement in a way that favors signaling pathways in the CNS over those in the pituitary. Future research is needed to determine the precise binding kinetics and receptor subtype selectivity of Pyroaad-his-pro-NH2 to elucidate whether it preferentially binds to CNS-dominant TRH receptors or interacts with them in a novel way.

Exploration of Non-Canonical TRH Actions and Pathways

While TRH is known for its canonical pathway of stimulating thyrotropin (TSH) and prolactin release from the pituitary, its analogs may exert effects through non-canonical pathways. sci-hub.ru Research on this compound has demonstrated actions that align with the canonical endocrine pathway, similar to TRH.

In a study involving growing lambs, continuous infusion of this compound was shown to significantly impact plasma hormone levels. oup.comnih.gov Both TRH and this compound increased plasma concentrations of TSH, triiodothyronine (T3), thyroxine (T4), and prolactin. oup.comnih.gov These findings confirm that this compound is a biologically active analog that engages the classical pituitary-thyroid axis. The elevation of T3 and T4 levels was sustained over an 8-week period, indicating a potent and lasting effect on thyroid gland function. oup.comnih.gov

The exploration of non-canonical actions for this compound remains an open area of research. It is unknown if this compound can modulate other signaling systems, such as the NLRP3 inflammasome or Toll-like receptor (TLR) pathways, which are recognized as non-canonical targets in other contexts. nih.gov

Table 1: Effects of this compound on Plasma Hormones in Lambs

| Hormone | Effect of this compound Infusion | Peak Response Time | Citation |

|---|---|---|---|

| Thyrotropin (TSH) | Increased | 4 to 7 days | oup.comnih.gov |

| Triiodothyronine (T3) | Increased | 10 days (sustained) | oup.comnih.gov |

| Thyroxine (T4) | Increased | 10 days (sustained) | oup.comnih.gov |

| Prolactin | Increased | Sustained over 8 weeks | oup.comnih.gov |

| Growth Hormone | No alteration | N/A | oup.comnih.gov |

Applications of TRH Analogs in Basic Neuroscience Research

The development of TRH analogs with potent CNS activity and reduced endocrine effects is of significant interest for neuroscience research. sci-hub.ru These molecules can be used to probe the extra-pituitary roles of TRH signaling in conditions like catalepsy, depression, and neurodegenerative diseases.

While this compound itself has primarily been studied in an endocrinological context, closely related analogs have shown promise as research tools in neuroscience. oup.comnih.gov Specifically, analogs where the central histidine residue was replaced by leucine (B10760876) or norvaline, in addition to the pGlu to

Table 2: CNS Activity of TRH Analogs with N-terminal Pyro-2-aminoadipic acid (Compound Key Structural Modifications Observed CNS Effect Hormonal Potency Citation pAad-Leu-Pro-NH2 pGlu → Stronger anticataleptic effect than TRH Negligible or none nih.govsci-hub.ru pAad-Nva-Pro-NH2 pGlu → Stronger anticataleptic effect than TRH Negligible or none nih.govsci-hub.ru This compound pGlu → Not yet reported Active (stimulates TSH, Prolactin) oup.comnih.gov

The creation of advanced tools is crucial for dissecting the complexities of the TRH system. This includes developing radiolabeled ligands for receptor mapping, fluorescent analogs for visualizing receptor trafficking, and selective antagonists for blocking specific receptor subtypes. mdpi.comnih.gov

Currently, there is no published research describing the use of this compound as a basis for such advanced research tools. However, the synthesis of L-2-aminoadipic acid suitable for large-scale preparation has been described, which facilitates the production of analogs like this compound for research purposes. nih.govacs.org The unique biological profile of this analog—combining potent hormonal activity with potential, yet unconfirmed, CNS effects—could make it a candidate for future tool development. For example, a radiolabeled version could help clarify whether its peripheral and potential central effects are mediated by the same or different receptor populations.

Compound Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound / <Aad-His-Pro-NH2 | L-pyro-α-aminoadipyl-L-histidyl-L-prolinamide |

| TRH | Pyroglutamyl-histidyl-prolinamide |

| pAad-Leu-Pro-NH2 | L-pyro-α-aminoadipyl-L-leucyl-L-prolinamide |

| pAad-Nva-Pro-NH2 | L-pyro-α-aminoadipyl-L-norvalyl-L-prolinamide |

Q & A

Q. Table 1: Critical Parameters for Synthesis

| Parameter | Optimal Condition | Validation Method |

|---|---|---|

| Coupling Time | 60-90 minutes | Ninhydrin/Kaiser Test |

| Deprotection (Fmoc) | 20% piperidine/DMF, 2×10 min | UV monitoring (301 nm) |

| Cleavage Time | 2-3 hours | MALDI-TOF MS |

Advanced: How to resolve contradictions in Pyroaad-His-Pro-NH₂’s reported bioactivity across in vitro vs. in vivo models?

Answer:

Discrepancies often arise due to differences in experimental design, bioavailability, or metabolite interference. Mitigation strategies include:

- Pharmacokinetic profiling : Assess stability in simulated biological fluids (e.g., plasma, liver microsomes) to identify degradation products .

- Dosage calibration : Use allometric scaling from in vitro IC₅₀ values to in vivo doses, adjusting for species-specific metabolic rates .

- Control for confounding factors : Include sham-treated groups and measure off-target effects via proteomic screening (e.g., LC-MS/MS) .

Q. Example Workflow :

Validate target engagement in vitro (e.g., SPR binding assays).

Compare tissue distribution in vivo via radiolabeled tracer studies.

Cross-reference with transcriptomic data (RNA-seq) to identify compensatory pathways .

Basic: What analytical techniques are essential for characterizing Pyroaad-His-Pro-NH₂?

Answer:

A multi-technique approach is critical:

- Structural confirmation : NMR (¹H, ¹³C) for backbone conformation and CD spectroscopy for secondary structure .

- Purity assessment : UPLC-MS with electrospray ionization (ESI) to detect truncations or deletions .

- Stability testing : Accelerated degradation studies under varying pH/temperature conditions .

Advanced: How to design a robust experimental protocol for evaluating Pyroaad-His-Pro-NH₂’s neuroprotective effects?

Answer:

Adhere to NIH guidelines for preclinical studies :

- Hypothesis-driven design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame the research question .

- Animal models : Select transgenic rodents (e.g., Aβ-overexpressing mice for Alzheimer’s studies) with age-matched controls.

- Endpoint selection : Combine behavioral assays (e.g., Morris water maze) with biomarkers (e.g., CSF tau levels) .

Q. Statistical Considerations :

- Power analysis to determine sample size (α=0.05, β=0.2).

- Correct for multiple comparisons using Bonferroni or Holm-Sidak adjustments .

Basic: What are the ethical requirements for handling Pyroaad-His-Pro-NH₂ in human cell line studies?

Answer:

- Institutional approval : Obtain IRB/IACUC approval for protocols involving primary human cells .

- Data anonymization : Strip metadata from datasets and use coded identifiers .

- Reproducibility : Archive raw data (e.g., flow cytometry files) in FAIR-compliant repositories .

Advanced: How to address variability in Pyroaad-His-Pro-NH₂’s efficacy across cell culture batches?

Answer:

Batch effects often stem from media composition or passage number inconsistencies. Solutions include:

- Standardization : Use serum-free, chemically defined media and restrict cell passages to <15 .

- QC metrics : Implement real-time ATP assays or mitochondrial membrane potential (ΔΨm) monitoring .

- Multivariate analysis : Apply PCA or PLS-DA to identify confounding variables in omics datasets .

Basic: How to validate Pyroaad-His-Pro-NH₂’s target specificity in kinase inhibition assays?

Answer:

- Competitive binding assays : Use recombinant kinases (e.g., CDK5, GSK3β) with ATP-competitive inhibitors as controls .

- Off-target screening : Utilize kinome-wide profiling platforms (e.g., KinomeScan) .

Advanced: What computational tools can predict Pyroaad-His-Pro-NH₂’s interactions with non-canonical targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.